
2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide is a chemical compound with potential therapeutic applications. It is known for its unique structure, which includes a methoxyisoquinoline moiety linked to a phenethylacetamide group via a thioether bond. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of the Thioether Bond: The initial step involves the reaction of 5-methoxyisoquinoline with a thiol reagent to form the thioether linkage. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydride or potassium carbonate.
Acylation Reaction: The thioether intermediate is then subjected to an acylation reaction with phenethylamine. This step is typically performed using acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the isoquinoline ring or the amide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the isoquinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced isoquinoline derivatives, amine derivatives.
Substitution: Substituted isoquinoline derivatives.
Scientific Research Applications
2-((5-Methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((5-methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The methoxyisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The phenethylacetamide group may enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-((5-Methoxyisoquinolin-1-yl)thio)-N-phenethylacetamide can be compared with other similar compounds, such as:
2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone: This compound has a similar structure but with a methoxyphenyl group instead of a phenethyl group, which may result in different biological activities and applications.
2-((5-Methoxyisoquinolin-1-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide: This compound features a tetrahydrofuran-2-yl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-24-18-9-5-8-17-16(18)11-13-22-20(17)25-14-19(23)21-12-10-15-6-3-2-4-7-15/h2-9,11,13H,10,12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQJESCSBAECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)
![6-Bromo-7-fluoro-8-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2528208.png)
![3-cyclopentyl-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B2528211.png)
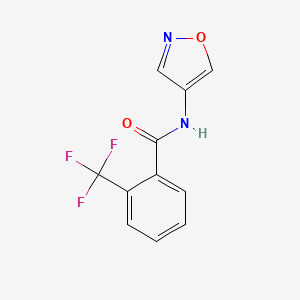
![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)
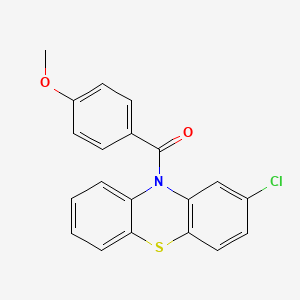
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)
![1-methanesulfonyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B2528220.png)
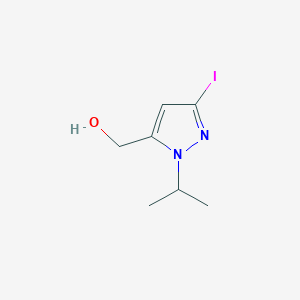
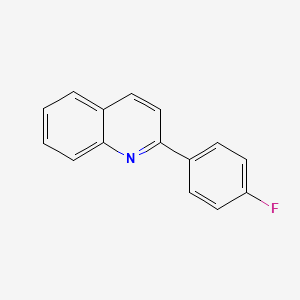
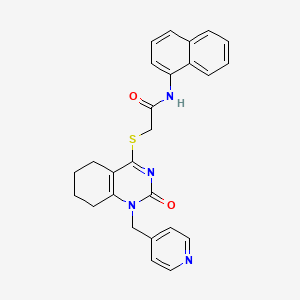
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
